methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate
Overview
Description
Methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.07251349 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivatives
Research has shown that derivatives of thiophene carboxylates, such as methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, can undergo reactions to yield thiophene-2,4-diols, which further lead to the synthesis of 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be transformed into ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the compound's versatility in synthetic chemistry (Corral & Lissavetzky, 1984).
Crystal Structure Analysis
The crystal structure of related compounds has been studied, revealing insights into their molecular configurations. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate has shown a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Mechanistic Insights into Chemical Reactions
Research into the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters has led to the synthesis of [3,2-d]4(3H)thienopyrimidinones, providing valuable information on the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
Peptide/Peptoid Conformation Elucidation
The synthesis of novel 3,4-fused tryptophan analogues, such as methyl 3,4-dihydro-6-methyl-4-[[(phenylmethoxy)carbonyl]amino]-1H- cyclohept[cd]indole-4-carboxylate, has facilitated studies in peptide and peptoid conformation elucidation, highlighting the compound's utility in understanding and manipulating molecular conformation for scientific research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Exploration of Genotoxic and Carcinogenic Potentials
Studies have also assessed the genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, using both in vitro and in silico methodologies. This research is crucial for understanding the safety profile of these compounds in various applications (Lepailleur et al., 2014).
Properties
IUPAC Name |
methyl 3-(2,3-dihydroindole-1-carbonylamino)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-14(18)13-11(7-9-21-13)16-15(19)17-8-6-10-4-2-3-5-12(10)17/h2-5,7,9H,6,8H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOVSYVVUVYQPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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